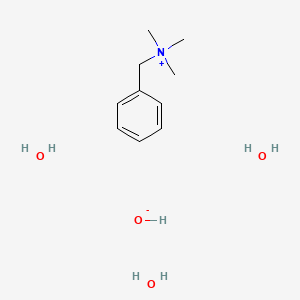
(R)-4-Aminodihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Aminodihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes an amino group and a dihydrofuranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Aminodihydrofuran-2(3H)-one typically involves the cyclization of amino alcohols or the reduction of corresponding lactams. One common method is the reduction of 4-nitro-2(3H)-furanone using hydrogenation techniques. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of ®-4-Aminodihydrofuran-2(3H)-one may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-4-Aminodihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, dihydrofuran derivatives, and various substituted amino compounds .
Aplicaciones Científicas De Investigación
®-4-Aminodihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of ®-4-Aminodihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutyrolactone: Similar structure but lacks the chiral center.
2-Aminotetrahydrofuran: Similar ring structure but different functional groups.
Aminocyclopentanol: Similar functional groups but different ring structure .
Uniqueness
®-4-Aminodihydrofuran-2(3H)-one is unique due to its chiral center and the combination of an amino group with a dihydrofuranone ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C4H7NO2 |
|---|---|
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
(4R)-4-aminooxolan-2-one |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m1/s1 |
Clave InChI |
IFDRUMHFSJJIGX-GSVOUGTGSA-N |
SMILES isomérico |
C1[C@H](COC1=O)N |
SMILES canónico |
C1C(COC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)

![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)









